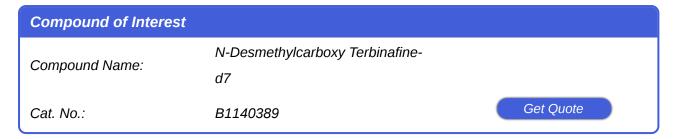


Synthesis and Characterization of NDesmethylcarboxy Terbinafine-d7: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Desmethylcarboxy Terbinafine-d7**, a deuterated metabolite of the antifungal drug Terbinafine. This document outlines a proposed synthetic pathway and details established analytical methodologies for the characterization of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolic studies.

Introduction

N-Desmethylcarboxy Terbinafine is a significant metabolite of Terbinafine, an allylamine antifungal agent widely used for the treatment of dermatophyte infections. The deuterated analog, **N-Desmethylcarboxy Terbinafine-d7**, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the non-labeled metabolite in biological matrices. The incorporation of seven deuterium atoms on the naphthalene ring provides a distinct mass shift, facilitating its differentiation from the endogenous metabolite.

Proposed Synthesis of N-Desmethylcarboxy Terbinafine-d7







While a specific, published protocol for the synthesis of **N-Desmethylcarboxy Terbinafine-d7** is not readily available in the public domain, a plausible multi-step synthetic route can be devised based on known organic chemistry principles and published syntheses of Terbinafine and its analogs. The proposed synthesis involves the preparation of a deuterated naphthalene precursor, followed by its incorporation into the core structure, and subsequent metabolic transformations.

Key Synthetic Steps:

- Synthesis of Naphthalene-d8: The synthesis would commence with commercially available naphthalene, which can be deuterated using established methods such as acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O and a catalyst (e.g., PtO₂). Alternatively, a Grignard reagent-based approach with a deuterated quenching agent can be employed for more controlled deuterium incorporation[1].
- Functionalization of Naphthalene-d8: The resulting Naphthalene-d8 would then be
 functionalized to introduce a chloromethyl or bromomethyl group at the 1-position, creating
 1-(chloromethyl)naphthalene-d7 or 1-(bromomethyl)naphthalene-d7. This can be achieved
 through chloromethylation or bromomethylation reactions.
- Coupling with the Side Chain: The deuterated naphthalene intermediate would then be
 coupled with a suitable side-chain precursor. A common strategy for Terbinafine synthesis
 involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2hepten-4-yne. In this case, a deuterated version of N-methyl-1-naphthalenemethylamine
 would be synthesized first and then reacted with the side chain.
- N-Demethylation and Oxidation: The resulting Terbinafine-d7 would then undergo N-demethylation to yield N-Desmethylterbinafine-d7. This can be achieved using various demethylating agents. The subsequent step involves the oxidation of the terminal methyl group of the tert-butyl moiety to a carboxylic acid, yielding the final product, N-Desmethylcarboxy Terbinafine-d7. This oxidation could potentially be achieved using strong oxidizing agents. It is also plausible that a precursor with the carboxylate functionality already in place is used in the coupling step.



Characterization of N-Desmethylcarboxy Terbinafine-d7

The structural confirmation and purity assessment of the synthesized **N-Desmethylcarboxy Terbinafine-d7** would be conducted using a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical and Analytical Data for N-Desmethylcarboxy Terbinafine-d7

Property	Value
Chemical Formula	C20H14D7NO2
Molecular Weight	314.43 g/mol
CAS Number	1185238-58-7
Appearance	White to off-white solid
Purity (typical)	≥98%

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be employed for the purity determination and quantification of **N-Desmethylcarboxy Terbinafine-d7**.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water (containing 0.1% formic acid) in a 65:35 (v/v) ratio[2].
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 224 nm or 282 nm[3][4].
- Injection Volume: 10-20 μL.



- Quantification: Purity would be determined by the peak area percentage.
- 2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Expected Molecular Ion: [M+H]+ at m/z 315.2.
- Tandem MS (MS/MS): Fragmentation analysis would be performed to confirm the structure.
 Key fragment ions would be expected from the cleavage of the side chain and the
 deuterated naphthalene moiety. An ion transition of m/z 292 → 141 has been reported for the
 non-deuterated terbinafine[5]. For the deuterated analog, a corresponding shift in the parent
 and/or daughter ion would be expected.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

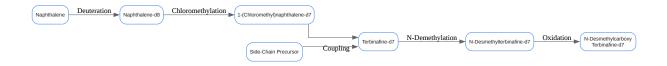
¹H and ¹³C NMR spectroscopy would be utilized for the detailed structural elucidation of the molecule.

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: The proton NMR spectrum would show the characteristic signals for the protons on the side chain. The signals corresponding to the naphthalene ring protons would be absent due to deuteration.
- ¹³C NMR: The carbon NMR spectrum would show the signals for all carbon atoms in the molecule, including those in the deuterated naphthalene ring, which would exhibit characteristic splitting patterns due to deuterium coupling.

Experimental Workflow and Signaling Pathway Diagrams

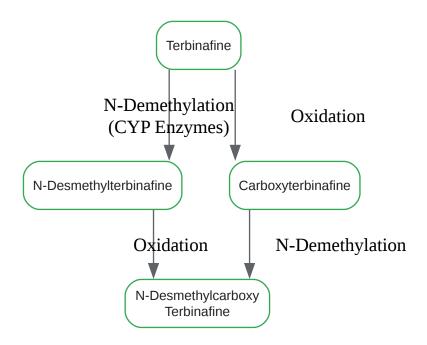


Below are diagrams illustrating the proposed synthetic workflow and the metabolic pathway of Terbinafine.



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Caption: Proposed synthetic workflow for **N-Desmethylcarboxy Terbinafine-d7**.



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Caption: Simplified metabolic pathway of Terbinafine.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of **N-Desmethylcarboxy Terbinafine-d7**. The proposed synthetic route leverages established chemical transformations, and the characterization methodologies are



based on standard analytical techniques widely used in the pharmaceutical industry. The availability of this deuterated internal standard is paramount for the accurate quantification of Terbinafine's metabolites, thereby supporting crucial drug development and clinical research activities.

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